molecular formula C15H15F3N4 B10906963 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine CAS No. 503146-04-1

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B10906963
CAS No.: 503146-04-1
M. Wt: 308.30 g/mol
InChI Key: VTMMOHDLEATFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a phenyl group at the 6-position, a piperazinyl group at the 2-position, and a trifluoromethyl group at the 4-position. These substitutions confer distinct chemical and biological properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl, piperazinyl, and trifluoromethyl groups through various substitution reactions. For instance, the synthesis might involve:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, while the piperazinyl group can be added through nucleophilic substitution. The trifluoromethyl group is often introduced using trifluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, organometallics, and trifluoromethylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 4-Methyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine
  • 4-Phenyl-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine

Comparison: Compared to similar compounds, 6-Phenyl-2-piperazinyl-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the phenyl group at the 6-position and the piperazinyl group at the 2-position can significantly influence its reactivity and interaction with biological targets.

Properties

CAS No.

503146-04-1

Molecular Formula

C15H15F3N4

Molecular Weight

308.30 g/mol

IUPAC Name

4-phenyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H15F3N4/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)20-14(21-13)22-8-6-19-7-9-22/h1-5,10,19H,6-9H2

InChI Key

VTMMOHDLEATFQT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.